Carebastine

Content Navigation

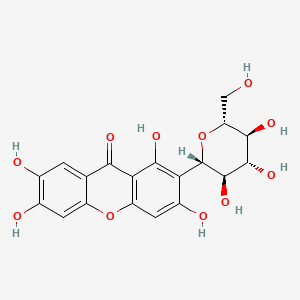

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

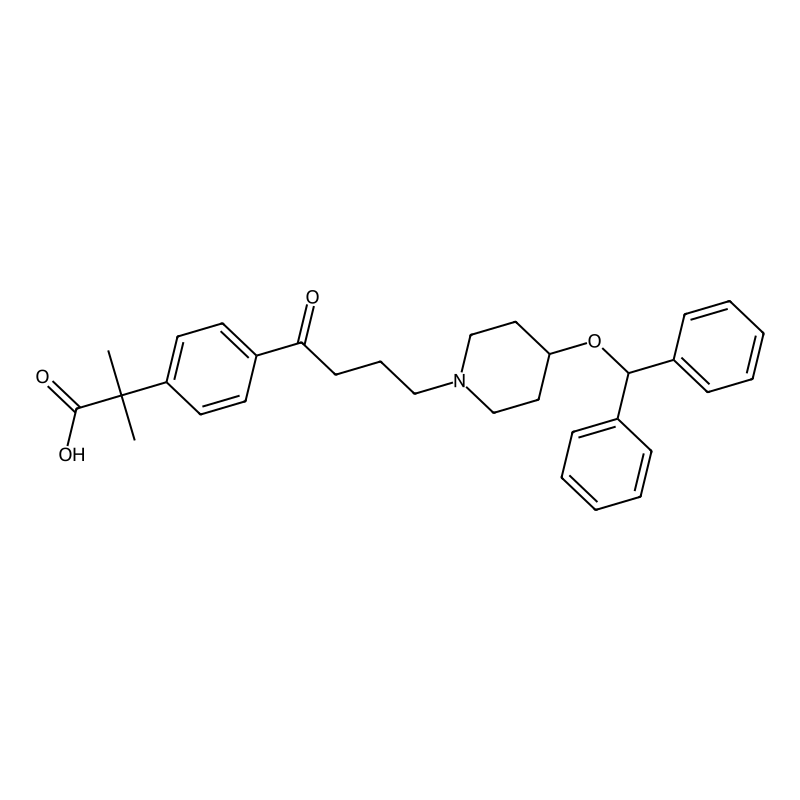

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental technical data for Carebastine:

| Property | Description |

|---|---|

| Chemical Name | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid [1] |

| Molecular Formula | C₃₂H₃₇NO₄ [2] [3] [4] |

| Molecular Weight | 499.64 g/mol [2] [3] |

| CAS Registry No. | 90729-42-3 [2] [3] [4] |

| Drug Type | Small molecule [4] |

| Mechanism of Action | Histamine H1 receptor antagonist (inverse agonist) [5] [3] [6] |

| Originator | Almirall SA [6] |

As the active metabolite of ebastine, this compound is formed in the liver primarily by the action of CYP3A4 and CYP2J2 enzymes [5] [7]. It has a long terminal half-life of approximately 15 hours and is noted for its zwitterionic nature (possessing both positive and negative charges), which contributes to its poor penetration of the blood-brain barrier, resulting in non-sedating properties [5].

Biological Activities and Mechanisms

Beyond its primary antihistamine action, research has uncovered several other biological activities.

Primary Antihistamine and Anti-Allergic Effects

This compound is a potent and selective histamine H1 receptor inverse agonist [6]. This action stabilizes the receptor in its inactive form, inhibiting the pro-inflammatory signaling cascade triggered by histamine, including the suppression of transcription factors like NF-κB and AP-1 [6]. This mechanism underlies its efficacy in treating conditions like allergic rhinitis and urticaria [6].

Additional Research and Investigational Effects

- Anti-Angiogenic Effects: this compound inhibits Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and angiogenesis in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) in a dose-dependent manner [2] [3].

- Anti-Inflammatory Effects: It suppresses the expression of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine [2] [3].

- Novel Therapeutic Potential (via Ebastine): A 2025 study indicates that its parent drug, ebastine, binds to and destabilizes the E3 ligase MKRN1, leading to the stabilization and activation of AMPK [8]. This pathway is a potential therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH), as demonstrated in mouse models [8].

Mechanisms of Ebastine and its Metabolite this compound. Ebastine is metabolized to this compound and independently targets MKRN1, leading to AMPK activation and MASH suppression. [5] [8]

Pharmaceutical Development and Salt Forms

Direct use of this compound as an active pharmaceutical ingredient (API) is challenging due to poor solid-state properties, making it difficult to purify, scale up, and formulate into a stable drug product [7]. To overcome this, researchers have developed various pharmaceutically acceptable salts.

| Salt Form | Type | Reported Advantages |

|---|---|---|

| Potassium Salt | Base addition salt | Improved solid form, easier purification, high stability, simple process for industrial production [7]. |

| Sodium Salt | Base addition salt | Pharmaceutically acceptable salt form [7]. |

| Mesylate (Methanesulfonate) | Acid addition salt | Pharmaceutically acceptable salt form [7]. |

| Tosylate (p-Toluenesulfonate) | Acid addition salt | Pharmaceutically acceptable salt form [7]. |

These salts aim to provide characteristics such as easy purification, high stability, simple manufacturing processes, and good hygroscopicity for storage. The direct administration of this compound salts could potentially offer faster onset of action compared to the prodrug ebastine [7].

Analytical and Experimental Data

For researchers working with this compound, the following experimental data is essential.

Physicochemical and Solubility Data

| Parameter | Value / Description |

|---|---|

| Appearance | White to light yellow solid powder [1]. |

| Melting Point | 178-180°C [1]. |

| LogP | 6.09 [1] (Indicates high lipophilicity) |

| Solubility in DMSO | ~2 mg/mL (~4.00 mM) [1]. |

| Solubility in DMF | 24-25 mg/mL (~50 mM) [3] [1]. |

Example Synthetic Preparation

While full synthetic routes are complex, one example procedure for preparing the this compound potassium salt is as follows [7]:

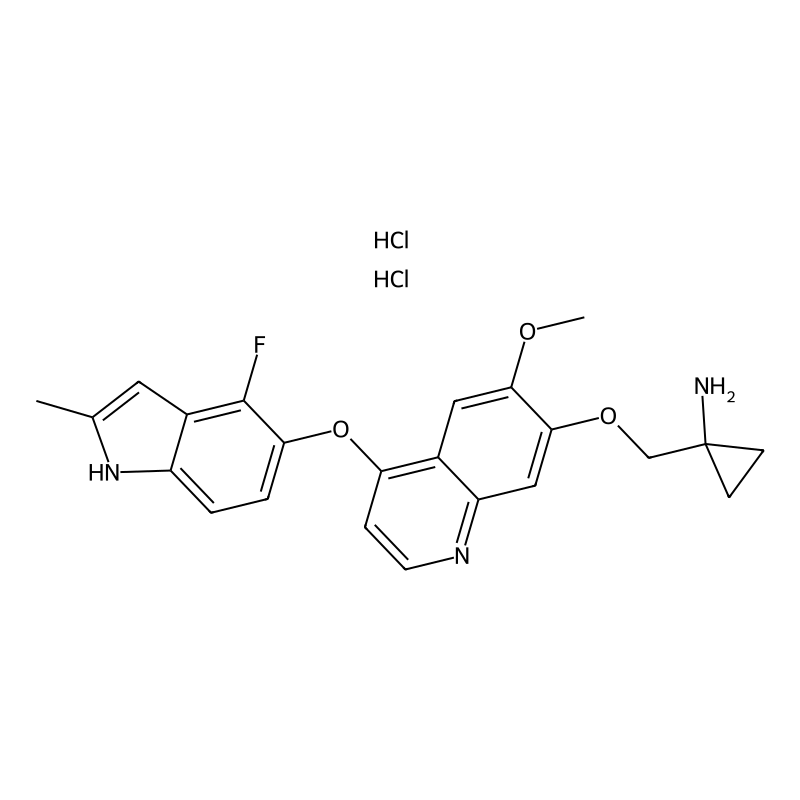

- Alkylation: 4-(diphenylmethoxy)piperidine hydrochloride is reacted with methyl 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate in the presence of K₃PO₄ and a catalytic amount of KI in DMAC at 100°C to yield an intermediate ester.

- Hydrolysis: The intermediate ester is hydrolyzed using sodium hydroxide (NaOH) in methanol at 60°C.

- Salt Formation: The resulting this compound free acid is converted to its potassium salt upon work-up.

In Vitro Bioassay Protocol

A typical protocol for assessing the anti-angiogenic effect of this compound is summarized below [2] [3]:

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).

- Stimulation: Treatment with VEGF.

- Intervention: Co-treatment with this compound at varying concentrations.

- Assays:

- Proliferation: Measured using MTT or WST assays after 48-72 hours.

- Migration: Evaluated using a Transwell or wound healing ("scratch") assay.

- Angiogenesis: Quantified by a tube formation assay on Matrigel.

- Expected Outcome: this compound inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner.

This compound's established role is as a potent non-sedating antihistamine metabolite. Current research is expanding its potential, from direct drug development of stable salt forms to exploring novel mechanisms uncovered through its parent compound, ebastine, particularly in metabolic diseases like MASH [8] [7].

References

- 1. | histamine H1 receptor antagonist | InvivoChem this compound [invivochem.com]

- 2. This compound - New Drug Approvals [newdrugapprovals.org]

- 3. | Histamine Receptor | TargetMol this compound [targetmol.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. Ebastine in the light of CONGA recommendations for the ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound salt and use of same [patents.justia.com]

- 8. Ebastine-mediated destabilization of E3 ligase MKRN1 ... [pmc.ncbi.nlm.nih.gov]

Carebastine mechanism of action

Dual Mechanisms of Action

The table below summarizes the core mechanisms of Carebastine.

| Mechanism of Action | Biological Effect | Functional Outcome |

|---|---|---|

| H1 Receptor Inverse Agonism [1] [2] | Competitively blocks histamine from binding to H1 receptors, stabilizing them in an inactive state [2]. | Reduces symptoms of allergic reactions (e.g., itching, swelling) [1]. Has minimal penetration into the CNS, leading to low sedative properties [1]. |

| Anti-Angiogenic Activity [3] | Inhibits VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. Disrupts VEGFR-2 and Akt phosphorylation signaling [3]. | May ameliorate pathological vascular remodeling in chronic inflammatory diseases [3]. |

Experimental Evidence and Protocols

Key experimental findings and detailed methodologies from research are summarized below.

| Experimental Model / Assay | Key Finding | This compound Concentration/Dose |

|---|---|---|

| In Vitro: HUVEC/HPAEC Proliferation [3] | Inhibition of VEGF-induced cell proliferation. | 20 µM: 42-64% inhibition (48h); 62-75% inhibition (72h) [3]. |

| In Vitro: HUVEC/HPAEC Migration [3] | Inhibition of VEGF-induced cell migration. | 10 µM: 37-60% inhibition; 30 µM: 70-78% inhibition [3]. |

| In Vitro: Capillary-like Tube Formation [3] | Disruption of VEGF-induced capillary network formation on basement membrane. | 20 µM: 70-86% reduction [3]. |

| In Vivo: Chick CAM Assay [3] | Inhibition of VEGF-induced new blood vessel formation. | 30 µM & 50 µM: dose-dependent inhibition [3]. |

| Western Blot Analysis [3] | Inhibition of VEGF-induced and H1 receptor-induced phosphorylation of VEGFR-2 and Akt. | 10 µM & 20 µM: 4- to 6-fold reduction [3]. |

Detailed Experimental Protocol for Anti-Angiogenic Studies [3]:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are maintained in standard culture media.

- Proliferation Assay (MTS/Trypan Blue): Cells are seeded in plates, serum-starved, then treated with VEGF and varying concentrations of this compound. Proliferation is measured after 48-72 hours via metabolic activity dyes (e.g., MTS) or direct cell counting.

- Migration Assay (Boyden Chamber): Serum-starved cells are placed in the upper chamber of a transwell insert with VEGF as a chemoattractant in the lower chamber. This compound is added to the upper chamber. After incubation, cells that migrate to the lower surface are stained and counted.

- Tube Formation Assay: A basement membrane extract (e.g., Matrigel) is polymerized in wells. Endothelial cells are seeded on top with VEGF and this compound. The formation of capillary-like structures is visualized and quantified after several hours by measuring tube length and branch points.

- Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chick eggs are incubated. A window is made in the shell on day 3, and a pellet containing VEGF and this compound is applied to the CAM. After 3 more days, the CAM is examined, and newly formed blood vessels around the pellet are counted.

- Western Blot for Signaling: Serum-starved endothelial cells are pre-treated with this compound and then stimulated with VEGF. Cells are lysed, proteins are separated by SDS-PAGE, and membranes are probed with antibodies against phosphorylated VEGFR-2 and Akt, followed by detection.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects, based on the experimental data.

> this compound inhibits VEGF-driven angiogenesis by blocking key phosphorylation events in the VEGFR-2/Akt signaling pathway.

Metabolism and Pharmacokinetics

- Metabolic Activation: this compound is itself the active metabolite of the second-generation antihistamine Ebastine [3] [4] [1]. Ebastine is metabolized primarily in the liver by the cytochrome P450 system, notably CYP3A4 and CYP2J2, to form this compound [5] [1].

- Pharmacokinetic Profile: Ebastine is rapidly absorbed after oral administration and converted to this compound, which reaches peak plasma concentrations within 2.5 to 4 hours [1]. This compound has a long half-life, supporting once-daily dosing, and is noted for its minimal penetration of the blood-brain barrier, resulting in a low potential for sedation [1] [2].

Research Implications and Potential

The dual mechanism of this compound suggests potential research and therapeutic applications beyond its traditional use for allergies:

- Therapeutic Repurposing: The anti-angiogenic activity indicates potential use in chronic inflammatory diseases where pathological blood vessel formation plays a role, such as in airway remodeling in severe asthma [3] or in psoriasis [6].

- Drug Development: this compound's structure and known safety profile could serve as a starting point for developing new multi-functional anti-angiogenic compounds [4].

References

- 1. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 2. Ebastine in the light of CONGA recommendations for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic activity of this compound: a plausible ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - New Drug Approvals [newdrugapprovals.org]

- 5. Characterization of Ebastine, Hydroxyebastine, and ... [sciencedirect.com]

- 6. Vascular Endothelial Growth Factor A VEGFA Inhibition [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Carebastine as a Histamine H1 Receptor Antagonist

Introduction and Background

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine (4-diphenylmethoxy-1-[3-(4-terbutylbenzoyl) propyl] piperidine), a selective H1-receptor inverse agonist discovered and developed by Almirall SA [1]. Ebastine itself undergoes extensive first-pass metabolism by the cytochrome P450 system, particularly CYP3A4, transforming into this compound, which retains potent and selective H1 antihistaminic activity [2] [3]. This metabolic activation is a critical aspect of ebastine's pharmacokinetic profile, as this compound is primarily responsible for the therapeutic antihistamine effects observed after ebastine administration [2] [3]. The parent compound ebastine has been used clinically for over 18 years in more than 80 countries for the treatment of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria, with this compound contributing significantly to its efficacy and safety profile [1].

The development of this compound-containing medications represents the evolution from first-generation to second-generation antihistamines. First-generation antihistamines such as chlorpheniramine, diphenhydramine, and promethazine, while effective H1 receptor blockers, were characterized by lack of receptor selectivity, penetration of the blood-brain barrier leading to sedation, and anticholinergic side effects [1] [4]. Second-generation antihistamines, including ebastine (as a prodrug to this compound), were developed with greater H1 receptor specificity, reduced brain penetration, and improved safety profiles [1] [4]. The introduction of carboxyl groups, as seen in this compound and other second-generation antihistamines, creates zwitterionic compounds with positive and negative charges in the same molecule, which contributes to reduced blood-brain barrier penetration and consequently lower sedative properties [2].

Chemical and Pharmacological Profile

Chemical Properties and Metabolism

This compound is a carboxyl group-containing antihistamine, classified as zwitterionic due to the presence of both positive and negative charges within the molecule at physiological pH [2]. This chemical characteristic significantly influences its pharmacological behavior, including high H1 receptor specificity and reduced central nervous system penetration [2]. The metabolic pathway from ebastine to this compound involves hepatic cytochrome P450 enzymes, particularly CYP3A4, through extensive first-pass metabolism [2] [3]. This conversion is rapid and efficient, resulting in this compound being the primary active species responsible for therapeutic effects following ebastine administration.

Table: Key Chemical and Metabolic Properties of this compound

| Property | Description | Research Basis |

|---|---|---|

| Chemical Classification | Zwitterionic compound (contains both positive and negative charges) | [2] |

| Metabolic Origin | Active carboxylic acid metabolite of ebastine | [2] [3] |

| Primary Metabolic Pathway | Hepatic cytochrome P450 CYP3A4 | [2] |

| Structural Features | Carboxyl group-containing antihistamine with high H1 receptor specificity | [2] |

The metabolic transformation from ebastine to this compound is crucial for the drug's therapeutic activity, as this compound demonstrates potent H1 receptor antagonism/inverse agonism while the parent compound ebastine serves primarily as a prodrug [2] [3]. This metabolic activation pathway has implications for drug interactions, particularly with medications that inhibit or induce CYP3A4 activity [1] [2].

Pharmacodynamic Profile

This compound functions as a selective H1-receptor inverse agonist that combines with and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium toward the inactive state [1] [4]. This mechanism represents the current understanding of how H1 antihistamines work at the molecular level, as they have been shown to be inverse agonists rather than antagonists [4]. The constitutive activity of H1 receptors means they can trigger downstream events even in the absence of ligand binding, and this compound suppresses this basal signaling by preferentially stabilizing the inactive receptor conformation [4].

At the molecular level, this compound and other second-generation antihistamines exert their effects through both H1 receptor-dependent and independent mechanisms [1]. The H1 receptor-dependent mechanisms involve stabilization of the histamine receptor in its inactive conformation, which subsequently inhibits generation of transcription factors including GATA-3, activator protein-1 (AP-1), and nuclear factor κB (NF-κB) [1]. These transcription factors play crucial roles in regulating the expression of pro-inflammatory mediators and are involved in the pathogenesis of chronic inflammatory diseases such as asthma and allergy [1].

The H1 receptor-independent mechanisms include inhibition of inflammatory cell activation, downregulation of adhesion molecule expression, mediator release, superoxide generation, chemotaxis, and cytokine expression [1]. Of particular significance is the modulation of inter-cellular adhesion molecule 1 (ICAM-1) expression, which influences the activity of eosinophils, mast cells, macrophages, and lymphocytes - all key players in allergic inflammatory reactions [1].

This compound's mechanism as an H1 receptor inverse agonist.

Pharmacokinetic Characteristics

Absorption and Distribution

Following oral administration of ebastine, this compound is rapidly formed through first-pass metabolism and demonstrates favorable pharmacokinetic properties for once-daily dosing [2] [3]. The absorption and distribution profile of this compound contributes to its clinical efficacy and safety.

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value/Range | Study Details |

|---|---|---|

| Time to Peak Concentration (t~max~) | 4.0 to 5.0 hours | Median values after ebastine administration; no significant change with age, gender, or repeated dosing [5] |

| Elimination Half-Life (t~1/2~) | Approximately 15 hours | Following ebastine administration; supports once-daily dosing [2] |

| Steady-State Achievement | By Day 5 of repeated dosing | Demonstrated in pharmacokinetic studies [5] |

| Plasma Concentration Ratio | This compound concentrations 10-20 fold higher than ebastine | Observed in both young and elderly subjects [5] |

| Food Interaction Impact | 15% higher steady-state concentrations with food | Not considered clinically important [2] |

The pharmacokinetics of this compound have been studied across different population groups. Research examining the effect of age and gender on the pharmacokinetics of ebastine and this compound found no clinically important age- or gender-related differences [5]. In elderly subjects, a 50% increase in ebastine AUC(0-24) and C~max~ values was observed, which could be explained by either increased absorption or decreased first-pass metabolism in this population [5]. However, this difference was not considered clinically relevant, and this compound can be safely administered to elderly subjects without dosage adjustment [5].

Food intake has been shown to affect the systemic availability of this compound, with steady-state concentrations approximately 15% higher when ebastine is taken with food [2]. However, this interaction is not considered clinically important, and ebastine (and consequently this compound) can be administered without regard to meals [2].

Experimental Evidence and Research Applications

Anti-inflammatory Properties Beyond H1 Blockade

This compound demonstrates significant anti-inflammatory properties that extend beyond its histamine receptor blocking activity. Research has shown that this compound can inhibit the release of CC chemokines such as RANTES (Regulated on Activation, Normal T-cell Expressed and Secreted) and monocyte chemotactic protein-1 (MCP-1) from human nasal epithelial cells [6]. This effect is particularly relevant in allergic inflammation, as CC chemokines play an important role in inducing selective recruitment of inflammatory cells into local allergic inflammatory sites and also function as histamine-releasing factors [6].

The experimental methodology for demonstrating these effects involves isolating human nasal epithelial cells (HNECs) from nasal turbinates of patients with nasal allergy and culturing the cell monolayers for 48 hours with or without histamine stimulation [6]. In such studies, this compound is added to the supernatant (typically at concentrations ranging from 10¯³ to 10¯⁷ mol/L) 30 minutes before incubation with histamine [6]. The expression of RANTES and MCP-1 in the culture media is then measured by ELISA, demonstrating that this compound can inhibit histamine-induced CC chemokine production to control levels [6].

This compound's inhibition of histamine-chemokine cascade.

This inhibition of the histamine-CC chemokine interaction represents an important mechanism through which this compound may help prolong allergic inflammation in human nasal mucosa [6]. The interaction between histamine and CC chemokines creates a cyclic cascade wherein histamine enhances transcription of CC chemokines from nasal mucosa, leading to further induction of histamine release [6]. By interrupting this cycle, this compound demonstrates potential for broader therapeutic applications in allergic inflammatory conditions.

Comparative Efficacy Studies

Research comparing the efficacy of this compound (through ebastine administration) with other antihistamines has provided insights into its relative performance. A randomized double-blind cross-over study comparing cetirizine (10 mg) versus ebastine (20 mg) on histamine skin reactivity 4 hours after treatment demonstrated that both treatments exerted significant effects on wheal and flare reactions [7]. However, cetirizine showed greater efficacy at the tested time point, with the threshold concentration inducing a 3-mm² wheal being significantly higher after cetirizine (266 mg/ml) than after ebastine (77 mg/ml) [7].

The experimental protocol for such studies typically involves healthy volunteers receiving histamine challenges via prick tests with increasing concentrations (e.g., 0, 5, 10, 50, 100, 200, 300 mg/ml) administered before and after antihistamine treatment [7]. The areas of wheals and flares induced by histamine are measured and compared between treatments. The variation coefficient for the wheal reaction was reported as 31% for cetirizine compared to 159% for ebastine, indicating much lower variability after cetirizine treatment [7]. The need for ebastine to metabolize into the active this compound might explain the difference in early efficacy, as the metabolic conversion requires time to reach optimal therapeutic concentrations [7].

Safety and Drug Interaction Profile

Cardiac Safety

Cardiac safety has been a significant concern with some second-generation antihistamines, leading to the withdrawal of medications such as terfenadine and astemizole from the market due to cardiotoxicity [1]. These drugs were found to block the I~Kr~ potassium channel encoded by the HERG gene, potentially causing QT interval prolongation and severe arrhythmias [2]. This compound, however, demonstrates a favorable cardiac safety profile.

Although ebastine was shown to interact with mammalian potassium channels including I~Kr~ at high dosages (100 mg), resulting in slight QR-interval prolongation, no serious cardiac adverse effects have been reported at therapeutic doses [2]. Despite this, caution is warranted in patients with pre-existing QT-interval prolongation, hypokalemia, or those concomitantly using medications that block the hepatic CYP3A4 drug-metabolizing enzymes [2]. The extensive metabolic pathway of ebastine to this compound via CYP3A4 means that drug interactions affecting this enzyme system could potentially alter this compound concentrations and, consequently, its therapeutic and safety profile [2].

Central Nervous System Effects

A significant advantage of this compound over first-generation antihistamines is its minimal penetration of the blood-brain barrier, resulting in reduced central nervous system effects [1] [3]. First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature, causing side effects such as decreased alertness, impaired reaction times, decreased vigilance, and sedation [1]. In contrast, this compound's zwitterionic nature, containing both positive and negative charges, reduces its ability to cross the blood-brain barrier, leading to minimal CNS effects at therapeutic doses [2].

This improved safety profile makes this compound (through ebastine administration) particularly suitable for patients who need to maintain alertness and cognitive function while managing allergy symptoms [3]. Studies have confirmed that ebastine (and by extension, this compound) does not produce sedation at therapeutic doses, and drug interaction studies with classical CNS depressants have not demonstrated a synergistic effect [1].

Significant Drug Interactions

The most clinically relevant drug interactions involving this compound formation occur at the metabolic level with medications that affect CYP3A4 activity. A significant interaction has been documented with rifamycins, particularly rifampicin, which is a potent CYP3A4 inducer [2]. In a study involving healthy participants, rifampicin taken for 10 days reduced the area under the curve (AUC) of this compound to 15% of normal levels due to a large reduction in the oral availability of ebastine [2]. This interaction also significantly reduced histamine-induced skin reactions, demonstrating the clinical impact of reduced this compound exposure [2].

Conversely, medications that inhibit CYP3A4 activity could potentially increase this compound concentrations, though this has not been associated with significant clinical concerns in studies to date [1]. The overall drug interaction profile of this compound is favorable, with no potentially relevant drug interactions identified beyond those affecting its metabolic pathway [1].

Research Applications and Future Directions

Potential for Drug Repurposing

Emerging research suggests potential applications for H1 antihistamines, including this compound, beyond their traditional allergic indications, particularly in oncology [8]. The drug repurposing strategy aims to identify new pharmacological uses for existing drugs, leveraging their well-understood pharmacokinetic, pharmacodynamic, and toxicity profiles to accelerate application in new therapeutic areas [8].

H1 antihistamines have demonstrated potential anticancer properties through various mechanisms, including induction of alternative cell death pathways such as lysosomal cell death (LCD) [8]. This is particularly relevant in the context of defective apoptosis signaling and multidrug resistance in many cancers [8]. The pleiotropic effects of H1 antihistamines, affecting multiple targets beyond their primary mechanism of action, make them attractive candidates for repurposing in complex multifactorial diseases like cancer [8].

While most research in this area has focused on various H1 antihistamines rather than this compound specifically, the general properties of this drug class suggest potential for future investigation of this compound in oncological applications. The favorable safety profile of this compound, along with its demonstrated anti-inflammatory properties that could modulate the tumor microenvironment, support its potential as a candidate for further research in drug repurposing [8].

Structural Insights and Molecular Mechanisms

Recent advances in structural biology have provided deeper insights into the molecular mechanisms of antihistamine recognition and regulation of the histamine H1 receptor [9]. Cryo-EM structures of H1R in complex with various antihistamines have revealed that antihistamines exert inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸ [9].

These structural studies have identified not only the deep hydrophobic cavity but also a secondary ligand-binding site in H1R, which potentially may support the introduction of new derivative groups to generate newer antihistamines with improved properties [9]. While specific structural data on this compound-H1R interactions is not yet available in the published literature, the general principles of second-generation antihistamine binding to H1R provide valuable insights for potential structural optimization of this compound-based therapeutics.

The structural information emerging from these studies enriches our understanding of GPCR modulation and facilitates structure-based design of novel antihistamines [9]. As more detailed structural data becomes available, it may provide opportunities for refining the this compound molecular structure to enhance its therapeutic properties while maintaining its favorable safety profile.

Conclusion

References

- 1. Ebastine in the light of CONGA recommendations for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of age and gender on the pharmacokinetics of ebastine after... [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of H1 Antagonists this compound and Olopatadine ... [sciencedirect.com]

- 7. Consistency and efficacy of cetirizine (10 mg) versus ... [link.springer.com]

- 8. H1 Antihistamines—Promising Candidates for Repurposing in ... [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of antihistamines recognition and ... [nature.com]

Carebastine active metabolite of Ebastine

Metabolic Pathways and Pharmacokinetics

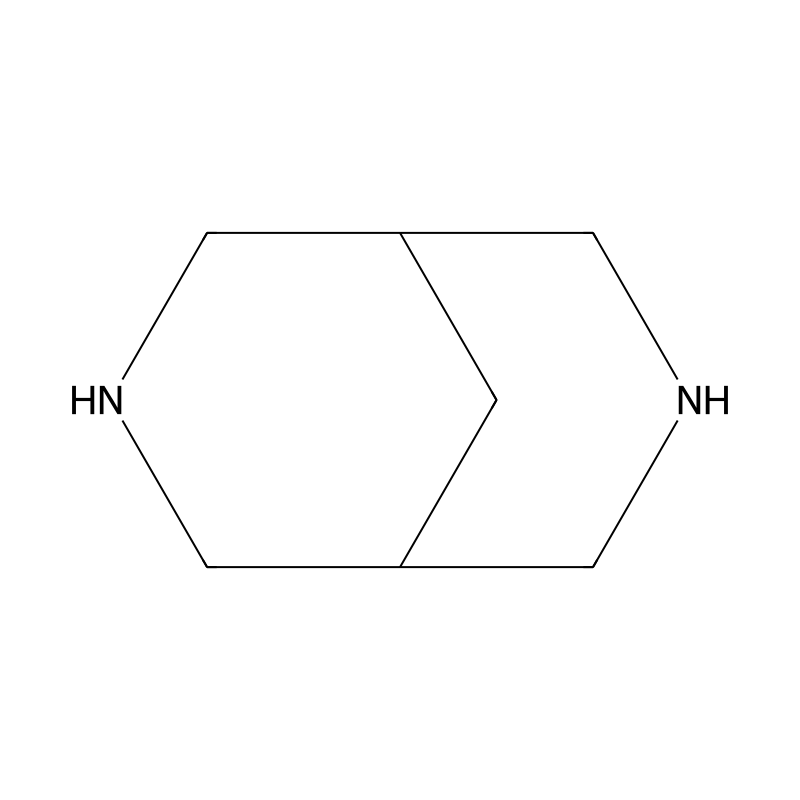

Ebastine undergoes extensive first-pass metabolism primarily in the liver to form its active metabolite, carebastine [1] [2]. The conversion is mediated by cytochrome P450 enzymes, with CYP2J2 and CYP3A4 playing the major roles [3] [4] [5]. The metabolic pathway involves sequential steps as shown below:

The table below summarizes the key pharmacokinetic parameters of this compound after oral administration of its prodrug, ebastine:

| Parameter | Value(s) and Conditions | Citation |

|---|---|---|

| Terminal Elimination Half-life (t₁/₂) | 10.6 ± 2.6 h (10 mg dose); 12.5 ± 1.9 h (50 mg dose); 13.8 to 15.3 h (5-40 mg dose) | [6] [7] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 4 to 6 hours (after single oral dose of ebastine) | [7] |

| Peak Plasma Concentration (Cₘₐₓ) | 40 ng/mL (5 mg); 112 ng/mL (10 mg); 195 ng/mL (20 mg); 388 ng/mL (40 mg) | [7] |

| Dose Proportionality | Cₘₐₓ and AUC increased proportionally with dose (single oral doses of 5, 10, 20, 40 mg) | [7] |

| Steady-state (20 mg once daily) | Reached by day 4; Cₘₐₓ 360-396 ng/mL (1.6-1.7x higher than single dose) | [7] |

| Urinary Excretion | 1.3-1.8% of dose excreted unchanged in urine over 72 hours | [7] |

| Food Effect | No clinically significant effect on pharmacokinetics | [7] [2] |

| Protein Binding | >95% (this compound) | [1] |

Key Experimental Methodologies

For researchers investigating the metabolism of ebastine and this compound, here are summaries of core experimental protocols from the literature.

Characterization of Metabolism using Human Liver Microsomes and Expressed P450 Enzymes

This methodology is used to identify the specific cytochrome P450 enzymes responsible for each metabolic step [3] [4].

- Objective: To characterize the in vitro metabolism of ebastine, hydroxyebastine, and this compound and identify the specific cytochrome P450 (CYP) enzymes involved.

- Materials:

- Test System: Human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, 3A5).

- Substrates: Ebastine, hydroxyebastine, this compound.

- Inhibitors: Selective chemical inhibitors for various CYP enzymes (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9).

- Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.

- Procedure:

- Incubation: Incubate substrates (ebastine, hydroxyebastine, or this compound) with HLMs or individual expressed P450s in the presence of an NADPH-regenerating system.

- Reaction Termination: Stop the reactions at predetermined time points by adding a stopping agent (e.g., acetonitrile).

- Analysis: Measure the formation of metabolites (desalkylebastine, hydroxyebastine, this compound) using a validated LC-MS/MS method.

- Kinetics & Inhibition: Determine kinetic parameters (Km, Vmax, CLint) and perform inhibition studies with chemical inhibitors to confirm the role of specific CYP enzymes.

- Key Findings:

- CYP3A4 is the primary enzyme catalyzing the N-dealkylation of ebastine, hydroxyebastine, and this compound to desalkylebastine.

- CYP2J2 is the main enzyme responsible for the primary hydroxylation of ebastine to hydroxyebastine.

- Both CYP2J2 and CYP3A4 contribute to the subsequent formation of this compound from hydroxyebastine [3] [4].

In Vivo Pharmacokinetic and Pharmacodynamic Study in Humans

This protocol outlines a classic clinical study design to establish the drug's profile in humans [6].

- Objective: To evaluate the pharmacokinetics, antihistamine effect, and concentration-effect relationship of ebastine and this compound.

- Study Design: A clinical trial in healthy subjects, typically single-dose and/or multiple-dose, randomized, and may be placebo-controlled.

- Procedures:

- Dosing: Administer single oral doses of ebastine (e.g., 10 mg and 50 mg) or repeated doses (e.g., 20 mg once daily for 7 days).

- Blood Sampling: Collect serial blood samples at predetermined times post-dose.

- Plasma Analysis: Measure plasma concentrations of this compound (as ebastine is negligible) using a validated analytical method (e.g., HPLC in older studies, LC-MS/MS in modern ones).

- Pharmacodynamic (PD) Assessment: The antihistamine effect is often assessed using a histamine wheal test. This involves:

- Administering intradermal histamine (e.g., 2 µg) at various time points.

- Measuring the area of the resulting wheal and flare response.

- Recording subjective symptoms like local pain.

- Data Analysis:

- Perform non-compartmental PK analysis to determine Cmax, Tmax, AUC, and half-life.

- Correlate plasma concentrations of this compound with the reduction in wheal area to establish the concentration-effect relationship [6].

Myocardial Pharmacokinetics in Perfused Rat Heart

This specialized model investigates drug metabolism directly in heart tissue, which is relevant for assessing cardiac safety [5].

- Objective: To investigate the myocardial pharmacokinetics of ebastine and its sequential metabolism to this compound, and to link tissue concentration to pharmacodynamic effects (e.g., negative inotropy).

- System: Recirculating Langendorff perfused rat heart.

- Procedure:

- Heart Isolation & Perfusion: Isolate hearts from male Wistar rats and perfuse them with oxygenated Krebs-Henseleit buffer in a recirculating system.

- Dosing & Sampling: Add ebastine to the perfusate reservoir. Collect perfusate samples at regular intervals over a period (e.g., 130 minutes).

- Tissue Collection: At the end of perfusion, quickly freeze the heart for subsequent analysis.

- Functional Measurement: Continuously monitor cardiac functional parameters like Left Ventricular Developed Pressure (LVDP).

- Bioanalysis: Measure concentrations of ebastine, hydroxyebastine, and this compound in perfusate and heart tissue homogenate using LC-MS/MS.

- Data Modeling:

- Develop a compartmental pharmacokinetic model to describe the uptake, metabolism, and efflux of drugs in the heart.

- Link the predicted amount of ebastine in the myocardium to the observed negative inotropic effect using PK/PD modeling (e.g., Emax model) to determine the EC50 [5].

Clinical and Safety Considerations

- Cardiac Safety: Ebastine at high doses (e.g., 100 mg) can slightly prolong the QT interval, though it is considered to have a favorable cardiac safety profile at therapeutic doses. Caution is advised in patients with pre-existing QT prolongation, hypokalemia, or those taking strong CYP3A4 inhibitors [2] [8].

- Drug Interactions: Coadministration with strong CYP3A4 inducers like rifampicin significantly reduces the plasma levels of this compound, potentially diminishing ebastine's efficacy [2]. Conversely, concomitant use with potent CYP3A4 inhibitors may increase the risk of adverse effects.

- Use in Specific Populations:

- Lactation: Limited data indicates that the amounts of ebastine and this compound excreted in breast milk are very low and unlikely to affect the breastfed infant [9].

- Pregnancy & Elderly: No clinically important age-related pharmacokinetic differences have been found, and ebastine can be given to the elderly [2]. Data on use in human pregnancy is not available [1].

References

- 1. Ebastine [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. major roles for CYP2J2 and CYP3A [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Ebastine, Hydroxyebastine, and ... [sciencedirect.com]

- 5. Myocardial pharmacokinetics of ebastine, a substrate for ... [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics, antihistamine and concentration- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the H1-receptor antagonist ebastine ... [pubmed.ncbi.nlm.nih.gov]

- 8. Ebastine – Knowledge and References [taylorandfrancis.com]

- 9. Ebastine - Drugs and Lactation Database (LactMed®) - NCBI [ncbi.nlm.nih.gov]

Carebastine Pharmacokinetic Parameters

| Parameter | Value in Humans (Mean) | Conditions / Notes |

|---|---|---|

| Terminal Elimination Half-life (t₁/₂) | 10.6 ± 2.6 to 12.5 ± 1.9 hours [1] | Following single oral doses of 10 mg and 50 mg ebastine. |

| 13.8 to 15.3 hours [2] | Following single oral doses of 5-40 mg ebastine. | |

| ~15 hours [3] | Cited as a long duration of action. | |

| Time to Peak Plasma Concentration (Tmax) | 4-6 hours [2] | After single oral administration of ebastine. |

| Dose Proportionality | Yes [2] | Cmax and AUC of carebastine increased proportionally with ebastine doses of 5, 10, 20, and 40 mg. |

| Major Elimination Route | Feces (via bile) [4] | Urinary excretion of this compound accounts for only about 1.3-1.8% of the ebastine dose [2]. |

Experimental Protocols for Key Findings

The quantitative data in the table above are derived from specific clinical studies. Here are the methodologies for the core experiments that investigated this compound's pharmacokinetics.

Linear Pharmacokinetics and Half-Life Determination [2]

- Objective: To evaluate the pharmacokinetics of ebastine and this compound after single and repeated oral doses.

- Study Design: Open-label, single and multiple-dose study.

- Subjects: Healthy male volunteers (5 or 6 per dose for single; 6 for multiple).

- Dosing:

- Single-dose phase: Administered single oral doses of 5, 10, 20, and 40 mg of ebastine.

- Multiple-dose phase: Administered 20 mg ebastine once daily for 7 days.

- Bioanalysis: Plasma concentrations of this compound were measured over time. Ebastine itself was negligible in plasma.

- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) were calculated from plasma concentration-time data.

Pharmacodynamics and Concentration-Effect Relationship [1]

- Objective: To study the kinetics and antihistamine effects of ebastine, and the relationship between this compound plasma levels and effect.

- Study Design: A clinical trial in healthy subjects.

- Subjects: Healthy volunteers.

- Dosing: Administered single oral doses of ebastine 10 mg and 50 mg.

- Pharmacokinetic Measures: Plasma levels of this compound were monitored.

- Pharmacodynamic Measures: Histamine H1-receptor activity was assessed by measuring the reduction in the wheal area produced by intradermal histamine (2 μg).

- Data Analysis: The wheal suppression was correlated with the plasma concentrations of this compound in individual subjects.

Metabolic Pathway and Pharmacokinetic Logic

This compound is not administered as a drug; it is the active metabolite formed from the prodrug ebastine. The following diagram illustrates the complete pharmacokinetic journey of ebastine and this compound.

Ebastine is metabolized to this compound, which is eliminated primarily in feces.

Key Implications for Drug Development

- Dosing Strategy: The half-life of this compound is the primary determinant for ebastine's once-daily dosing regimen [1].

- Drug-Drug Interactions: Since the bioactivation of ebastine to this compound is mediated by CYP3A4 [5] [3], co-administration with strong inhibitors of this enzyme (e.g., ketoconazole) can lead to increased ebastine levels and potential QTc prolongation [6]. Conversely, inducers like rifampicin can significantly reduce this compound levels [3].

- Safety Profile: this compound has a zwitterionic structure (containing both positive and negative charges), which contributes to its low penetration of the blood-brain barrier, resulting in minimal sedative effects [3].

References

- 1. The pharmacokinetics, antihistamine and concentration- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the H1-receptor antagonist ebastine ... [hero.epa.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Absorption, distribution, metabolism and excretion of [14C] ... [pubmed.ncbi.nlm.nih.gov]

- 5. Ebastine - an overview [sciencedirect.com]

- 6. Cardiac Effects of Ebastine and Other Antihistamines in ... [link.springer.com]

Physical and Chemical Properties of Carebastine

The table below summarizes key technical data for the research compound Carebastine:

| Property | Value/Description |

|---|---|

| CAS Number | 90729-42-3 [1] [2] [3] |

| Molecular Formula | C₃₂H₃₇NO₄ [1] [2] [3] |

| Molecular Weight | 499.64 g/mol [1] [2] [3] |

| Melting Point | 178-180°C [1] [2] |

| Appearance | White to light yellow crystalline solid [1] [2] [4] |

| Storage Condition | -20°C Freezer [1] [2] [4] |

| Solubility | Soluble in DMF (25 mg/ml); sparingly soluble in DMSO and Ethanol (2 mg/ml) [1] [2] |

| pKa | 4.16 ± 0.10 (Predicted) [1] [2] |

Pharmacological Role and Synthesis

Mode of Action and Significance this compound is not a prodrug itself but is the active carboxylic acid metabolite of Ebastine [3] [5] [6]. After oral administration, Ebastine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into this compound [6] [7]. This active metabolite is responsible for the vast majority of Ebastine's therapeutic H1 receptor antagonism (inverse agonism) effects [8] [6]. As a second-generation antihistamine metabolite, this compound is designed to be hydrophilic, which limits its penetration of the blood-brain barrier, resulting in effective peripheral action with minimal sedative side effects [6].

The following diagram illustrates the metabolic relationship and key attributes of this compound:

Synthesis and Patented Processes The synthesis of this compound is documented in several patents. One common synthetic route involves a multi-step process starting from key intermediates like 4-(diphenylmethoxy)piperidine and an ester derivative of a phenylbutanoyl precursor [9] [5]. The final step typically involves the hydrolysis of an ester intermediate to yield the active carboxylic acid compound, this compound [5]. Alternative, biotechnological methods for preparation using microorganisms of the genus Cunninghamella have also been described [10].

Research-Use Specifications

For experimental reproducibility, note that this compound should be stored at -20°C [1] [2] [4]. Solubility can be a practical challenge; DMF is a good solvent for preparing stock solutions, while solutions in DMSO or ethanol are more limited [1] [2].

References

- 1. This compound | 90729-42-3 [amp.chemicalbook.com]

- 2. This compound CAS#: 90729-42-3 [chemicalbook.com]

- 3. This compound | CAS 90729-42-3 [scbt.com]

- 4. This compound - Potent Histamine H1 Receptor Antagonist [apexbt.com]

- 5. This compound - New Drug Approvals [newdrugapprovals.org]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Ebastine [en.wikipedia.org]

- 8. Ebastine in the light of CONGA recommendations for the ... [pmc.ncbi.nlm.nih.gov]

- 9. US8067604B2 - Process for production of this compound [patents.google.com]

- 10. IE913749A1 - Process for the preparation of this compound [patents.google.com]

Experimental Protocol for In Vitro Metabolism Studies

The following workflow details the key methodology used to characterize this metabolic pathway in human liver microsomes (HLMs) and with expressed P450 enzymes [1] [2].

Key Quantitative Data and Inhibition Parameters

Understanding inhibition is critical for predicting drug-drug interactions. The table below consolidates key inhibitory data for compounds in this pathway [3].

Table 2: Inhibitory Potential (IC50) of Hydroxyebastine and Terfenadine Alcohol on Human P450 Enzymes

| Inhibitor | CYP2J2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

|---|---|---|---|---|---|

| Hydroxyebastine | 0.45 µM | 2.74 µM | 10.22 µM | 3.83 µM | Negligible |

| Terfenadine alcohol | 6.60 µM | Not Provided | Not Provided | < 10 µM | Not Provided |

Implications for Drug Development and Therapy

The data has several critical implications for researchers and clinicians:

- High Metabolic Lability of Hydroxyebastine: Hydroxyebastine has a much higher intrinsic clearance than both ebastine and this compound, making it a key, though short-lived, intermediate [2].

- This compound as a Stable Metabolite: this compound is metabolically more stable than ebastine and hydroxyebastine, which supports its role as a primary, long-lasting active metabolite in the bloodstream [2].

- Predicting Drug-Drug Interactions (DDIs): Coadministration of ebastine with strong CYP2J2 or CYP3A4 inhibitors could significantly alter the exposure to both the parent drug and its active metabolites, potentially affecting efficacy and safety [1] [2].

- Tool for Research: Hydroxyebastine can serve as a relatively selective inhibitor for CYP2J2 in experimental settings, a useful property for studying the role of this enzyme in metabolizing other drugs [3].

Conclusion and Research Outlook

Future research could focus on the pharmacogenomics of CYP2J2 and the clinical translation of these in vitro findings to predict and manage interactions in patients more accurately.

References

Comprehensive Technical Guide: Carebastine Metabolism by CYP2J2 and CYP3A4 Enzymes

Introduction and Metabolic Overview

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, responsible for its therapeutic effects through peripheral H1-receptor antagonism. Ebastine undergoes extensive first-pass metabolism via cytochrome P450 enzymes, producing several metabolites through sequential biotransformation steps. The metabolic pathway involves three primary transformations: ebastine → hydroxyebastine → this compound → desalkylebastine, with CYP2J2 and CYP3A4 serving as the dominant enzymes responsible for different metabolic steps. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, interindividual variability, and pharmacokinetic profiles of ebastine therapy [1] [2].

The metabolism of ebastine demonstrates marked interindividual variability influenced by genetic polymorphisms, concomitant medications, and demographic factors. After oral administration, ebastine is rapidly and almost completely oxidized to this compound, which becomes the major detectable metabolite in circulation and is believed to be primarily responsible for the pharmacological activity of the drug. Two additional metabolites, hydroxyebastine and desalkylebastine, are also formed but are considered pharmacologically inactive. The complex interplay between CYP2J2 and CYP3A4 in these metabolic conversions presents a clinically significant scenario for potential drug interactions and variable therapeutic responses [2].

Metabolic Pathways and Enzyme Roles

Visual representation of the sequential metabolism of ebastine to this compound:

Ebastine metabolic pathway showing enzyme specificity and sequential transformations

The metabolic conversion of ebastine to this compound occurs through a well-defined sequence of oxidative reactions:

Primary hydroxylation: Ebastine undergoes hydroxylation of the methyl groups in the tert-butyl moiety, forming hydroxyebastine. This initial metabolic step is preferentially catalyzed by CYP2J2, which demonstrates 22.5-fold and 7.5-fold higher catalytic activity for this reaction compared to CYP3A4 and CYP3A5, respectively [1] [3].

Secondary oxidation: Hydroxyebastine is subsequently oxidized to form This compound, the active carboxylic acid metabolite. This metabolic step involves both CYP2J2 and CYP3A4, with both enzymes contributing significantly to the formation of this compound from hydroxyebastine [1].

Parallel dealkylation pathway: Ebastine, hydroxyebastine, and this compound can all undergo N-dealkylation at the alicyclic bond attached to the piperidine nitrogen to form desalkylebastine. This metabolic pathway is predominantly mediated by CYP3A4, with minor contributions from CYP3A5 [1] [3].

The compartmentalization of metabolic functions between these enzymes has important clinical implications. CYP2J2 is highly expressed in extrahepatic tissues, particularly the heart and small intestine, while CYP3A4 is abundant in both the liver and intestine. This distribution suggests that first-pass metabolism of ebastine occurs in both hepatic and intestinal tissues, with CYP2J2 playing a particularly important role in intestinal metabolism [4] [5].

Enzyme Kinetics and Quantitative Parameters

Table 1: Enzyme Kinetic Parameters for Ebastine and Metabolites

| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μl/min/pmol P450) | Tissue Expression |

|---|

| Ebastine → Hydroxyebastine | CYP2J2 | Not specified | Not specified | 0.45 | High: Heart, Intestine Low: Liver | | Ebastine → Hydroxyebastine | CYP3A4 | Not specified | Not specified | 0.02 | High: Liver, Intestine | | Ebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.44 | High: Liver, Intestine | | Hydroxyebastine → this compound | CYP2J2 | Not specified | Not specified | Significant contribution | High: Heart, Intestine | | Hydroxyebastine → this compound | CYP3A4 | Not specified | Not specified | Significant contribution | High: Liver, Intestine | | Hydroxyebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 1.05 | High: Liver, Intestine | | this compound → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.16 | High: Liver, Intestine |

The intrinsic clearance (CLint) values demonstrate that hydroxyebastine has the highest metabolic turnover among ebastine metabolites, with a CLint of 1.05 μl/min/pmol P450 for the formation of desalkylebastine via CYP3A4. This compound appears to be the most metabolically stable among the metabolites, with a lower CLint value of 0.16 μl/min/pmol P450 for its conversion to desalkylebastine. The CLint of hydroxyebastine is substantially higher than that of ebastine and this compound, suggesting rapid processing of this intermediate metabolite [1].

The relative contributions of CYP2J2 and CYP3A4 to ebastine metabolism were further elucidated through chemical inhibition studies in human liver microsomes. These studies confirmed that ketoconazole (a potent CYP3A4 inhibitor) significantly inhibited the dealkylation pathways, while CYP2J2-selective inhibitors predominantly affected the hydroxylation reactions. The distinct regioselectivity of these enzymes reflects differences in their active site topology—CYP3A4 possesses a large active site capable of accommodating multiple substrates simultaneously, whereas CYP2J2 has a narrower hydrophobic channel with several bulky amino acid residues that restrict access to the heme iron, resulting in more limited metabolic capabilities [4] [5].

Experimental Methodologies

In Vitro Incubation Systems

Human liver microsomes (HLM) and expressed cytochrome P450 enzymes serve as the primary experimental systems for characterizing ebastine metabolism. The standard incubation mixture typically contains: microsomal protein (0.1-1 mg/mL) or expressed P450 enzymes (10-50 pmol/mL), ebastine or its metabolites (1-100 μM), NADPH-generating system (1-2 mM NADP+, 5-10 mM glucose-6-phosphate, 1-2 U/mL glucose-6-phosphate dehydrogenase, 5-10 mM magnesium chloride), and 100 mM potassium phosphate buffer (pH 7.4) in a final volume of 100-500 μL. Incubations are typically conducted at 37°C for 5-60 minutes and terminated by adding ice-cold acetonitrile or methanol [1] [3].

For kinetic parameter determination, substrate concentrations should span a range below and above the estimated Km value (typically 0.1-100 μM). The incubation time and protein concentration must be within linear ranges for metabolite formation. For chemical inhibition studies, specific CYP inhibitors are pre-incubated with microsomes and NADPH-generating system before substrate addition. Commonly used inhibitors include ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), furafylline (CYP1A2), and increasingly selective CYP2J2 inhibitors such as LKY-047 [1] [6] [5].

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the primary analytical technique for quantifying ebastine and its metabolites in incubation samples. The typical chromatographic conditions include: reverse-phase C18 column (50-150 mm × 2.1-4.6 mm, 3-5 μm particle size), mobile phase consisting of acetonitrile/methanol and water/ammonium formate or ammonium acetate with gradient elution, flow rate of 0.2-1.0 mL/min, and injection volume of 5-50 μL. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions: ebastine (m/z 470→125), hydroxyebastine (m/z 486→125), this compound (m/z 500→125), and desalkylebastine (m/z 292→125) [1] [3].

Enzyme Kinetics Calculations

Kinetic parameters (Km and Vmax) are determined by fitting metabolite formation rates versus substrate concentration to the Michaelis-Menten equation using nonlinear regression. The intrinsic clearance (CLint) is calculated as the ratio of Vmax/Km. For data displaying biphasic kinetics, the two-enzyme Michaelis-Menten model is more appropriate. Statistical analyses typically include measurements in triplicate with results expressed as mean ± standard deviation [1] [7].

Clinical and Regulatory Implications

Drug-Drug Interactions

The dual metabolic pathway involving CYP2J2 and CYP3A4 makes ebastine susceptible to interactions with inhibitors of either enzyme. Strong CYP3A4 inhibitors such as ketoconazole, itraconazole, clarithromycin, and ritonavir can significantly increase systemic exposure to ebastine and potentially prolong QTc interval [6] [8]. Similarly, CYP2J2 inhibitors including danazol, telmisartan, and ketoconazole may alter ebastine metabolism, though their clinical impact appears less pronounced due to CYP3A4's compensatory role [4] [5].

Grapefruit juice exemplifies clinically relevant food-drug interactions, as it contains furanocoumarins that inhibit both CYP3A4 and CYP2J2 in the intestinal epithelium. A study demonstrated that grapefruit juice consumption decreased the urinary excretion of this compound by approximately 30-50%, highlighting its impact on first-pass metabolism [2]. The clinical guidance recommends avoiding concomitant administration of ebastine with grapefruit juice and strong CYP3A4 inhibitors, particularly in patients with underlying cardiac conditions or those taking other QT-prolonging medications [8].

Genetic Polymorphisms and Individual Factors

Genetic variations in CYP2J2, CYP3A4, CYP3A5, and MDR1 genes may contribute to interindividual variability in ebastine pharmacokinetics. Research examining common polymorphisms (CYP2J22, *3, *4, *6, *7; CYP3A41B; CYP3A5*3; MDR1 C3435T) found that the MDR1 C3435T polymorphism significantly affects this compound urinary excretion, with CC homozygotes exhibiting 50% higher excretion compared to TT homozygotes [2]. This suggests that P-glycoprotein transport activity influences this compound disposition, possibly through renal elimination.

Gender differences in ebastine metabolism have been observed, with women excreting significantly greater amounts of desalkylebastine in urine (23.0 ± 19.5 μmol) compared to men (12.4 ± 11.0 μmol). This difference persisted after adjusting for body weight, suggesting potential hormonal influences on metabolic enzymes or transport proteins [2]. The clinical significance of these findings warrants consideration of patient-specific factors when prescribing ebastine.

Regulatory Considerations

Table 2: FDA-Recommended CYP Enzyme Substrates, Inhibitors, and Inducers

| Category | CYP3A4 | CYP2J2 |

|---|---|---|

| Sensitive Index Substrates | Midazolam, Triazolam | Not established |

| Strong Inhibitors | Clarithromycin, Itraconazole, Ketoconazole | Ketoconazole (not fully characterized) |

| Moderate Inhibitors | Erythromycin, Fluconazole, Verapamil | Limited data |

| Strong Inducers | Carbamazepine, Phenytoin, Rifampin | Not established |

| FDA Guidance | Routine evaluation recommended | Evaluate only if not metabolized by primary CYPs |

Current FDA guidance on drug interaction studies requires routine evaluation of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A during drug development. CYP2J2 evaluation is only recommended when the investigational drug is not metabolized by the primary CYP enzymes, reflecting its secondary status in regulatory consideration [6] [5]. However, growing understanding of CYP2J2's importance in extrahepatic metabolism, particularly in cardiac tissue, may prompt future revisions to these guidelines.

The cardioprotective role of CYP2J2 through biosynthesis of epoxyeicosatrienoic acids (EETs) presents an additional consideration. Drug-induced inhibition of CYP2J2 may potentially reduce cardioprotective EETs while simultaneously increasing parent drug exposure, creating a dual risk profile for cardiotoxicity [7] [5]. This is particularly relevant for ebastine given its historical association with QT prolongation at supratherapeutic doses or in the presence of metabolic inhibition.

Conclusion

The metabolism of ebastine to this compound represents a complex interplay between multiple cytochrome P450 enzymes, primarily CYP2J2 and CYP3A4, with distinct but complementary roles. The compartmentalization of these enzymes in different tissues significantly influences the first-pass metabolism and systemic exposure of both parent drug and active metabolite. Understanding these metabolic pathways is essential for predicting and managing drug-drug interactions, particularly those involving potent CYP3A4 inhibitors.

References

- 1. Characterization of ebastine, hydroxyebastine, and this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of CYP2J2, CYP3A4, CYP3A5 and the MDR1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Ebastine, Hydroxyebastine, and ... [sciencedirect.com]

- 4. Identification of novel substrates for human cytochrome ... [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2J2: an epoxygenase worth bothering about? [hyphadiscovery.com]

- 6. Drug Development and Drug Interactions | Table of Substrates... | FDA [fda.gov]

- 7. Activity, Inhibition, and Induction of Cytochrome P450 2J2 ... [pmc.ncbi.nlm.nih.gov]

- 8. Long List of Inhibitors and Inducers of CYP3A4 and CYP2D6 [liferaftgroup.org]

Comprehensive Technical Profile: Pharmacological Activity of Carebastine

Drug Profile and Metabolic Activation

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine. Following oral administration, ebastine undergoes extensive first-pass metabolism primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system, converting it to this compound. This conversion is practically complete, with minimal detectable parent compound found in plasma after administration. This compound is responsible for the majority of therapeutic effects attributed to ebastine administration, functioning as a potent, selective, peripherally-acting H₁ receptor inverse agonist with additional anti-inflammatory and anti-angiogenic properties. The metabolite demonstrates a favorable pharmacokinetic profile with a terminal elimination half-life of approximately 10-19 hours, supporting once-daily dosing regimens for allergic disorders [1] [2] [3].

Table: Basic Pharmacological Characteristics of this compound

| Parameter | Characteristics |

|---|---|

| Origin | Active metabolite of ebastine |

| Metabolic Pathway | Hepatic CYP3A4 and CYP2J2-mediated oxidation |

| Primary Mechanism | Selective H₁ receptor inverse agonist |

| Key Properties | Antihistaminic, anti-allergic, anti-angiogenic |

| Plasma Half-Life | 10-19 hours |

| Protein Binding | >95% |

| Special Characteristics | Minimal blood-brain barrier penetration |

Primary Pharmacological Mechanism

H₁ Receptor Inverse Agonism

This compound exerts its primary therapeutic effect through competitive inhibition of histamine at peripheral H₁ receptors. Unlike classical antagonists, this compound functions as an inverse agonist that stabilizes the H₁ receptor in its inactive conformation, thereby reducing basal receptor signaling activity and preventing histamine-mediated effects. This mechanism provides superior therapeutic efficacy compared to neutral antagonists in allergic conditions where there is often elevated constitutive receptor activity [4].

The molecular basis for this compound's activity involves:

- High-affinity binding to the H₁ receptor's orthosteric site, preventing histamine binding and subsequent G-protein activation

- Stabilization of the receptor's inactive state through specific interactions with transmembrane domains

- Suppression of downstream signaling cascades including NF-κB and AP-1 transcription factor activation

- Inhibition of calcium mobilization and subsequent inflammatory mediator release

Structure-Activity Relationship

This compound's zwitterionic character - possessing both positive and negative charges at physiological pH - significantly contributes to its pharmacological profile. This molecular characteristic:

- Enhances receptor selectivity through complementary charge interactions with the H₁ receptor binding pocket

- Limits central nervous system penetration due to reduced blood-brain barrier permeability

- Minimizes anticholinergic effects through targeted receptor specificity

- Extends receptor residence time through strong ionic interactions with key residues (Lys191 and Thr194) in the fifth transmembrane domain

This targeted binding accounts for this compound's improved safety profile compared to first-generation antihistamines, particularly the reduced incidence of sedative and anticholinergic side effects [1] [4].

Additional Pharmacological Activities

Anti-Angiogenic Properties

Beyond its antihistaminic effects, this compound demonstrates significant anti-angiogenic activity, which may contribute to therapeutic benefits in allergic airway remodeling. This activity was comprehensively demonstrated in both in vitro and in vivo models:

Table: Anti-Angiogenic Effects of this compound in Experimental Models

| Experimental Model | This compound Concentration | Observed Effect | Inhibition Percentage |

|---|---|---|---|

| HUVEC Proliferation | 20 μM (48h) | Reduced cell proliferation | 42% |

| HUVEC Proliferation | 20 μM (72h) | Reduced cell proliferation | 64% |

| HPAEC Proliferation | 20 μM (48h) | Reduced cell proliferation | 62% |

| HPAEC Proliferation | 20 μM (72h) | Reduced cell proliferation | 75% |

| HUVEC Migration | 10 μM | Inhibited cell migration | 37% |

| HUVEC Migration | 30 μM | Inhibited cell migration | 70% |

| HPAEC Migration | 10 μM | Inhibited cell migration | 60% |

| HPAEC Migration | 30 μM | Inhibited cell migration | 78% |

| Capillary Tube Formation | 20 μM | Reduced network complexity | 70-86% |

| Chick CAM Assay (in vivo) | 30 μM | Inhibited VEGF-induced angiogenesis | ~50% (2-fold reduction) |

| Chick CAM Assay (in vivo) | 50 μM | Inhibited VEGF-induced angiogenesis | ~67% (3-fold reduction) |

The anti-angiogenic mechanism involves inhibition of VEGF receptor-2 (Flk-1/KDR) phosphorylation and subsequent suppression of Akt kinase activation, key signaling components in endothelial cell survival and proliferation pathways. This compound (10-20 μM) produced a 4- to 6-fold reduction in both VEGF- and H₁ receptor-induced VEGFR-2 and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) [5].

Impact on Inflammatory Mediators

This compound demonstrates broad anti-inflammatory activity beyond histamine receptor blockade through multiple mechanisms:

- Inhibition of NF-κB translocation: Suppresses nuclear factor kappa-light-chain-enhancer of activated B cells signaling, reducing expression of pro-inflammatory cytokines and adhesion molecules

- Modulation of adhesion molecule expression: Downregulates ICAM-1 expression on epithelial cells, potentially reducing inflammatory cell infiltration

- Cytokine network modulation: Inhibits production and release of various cytokines including IL-4, IL-6, IL-8, and TNF-α

- Mast cell stabilization: Reduces histamine release from activated mast cells through receptor-independent mechanisms

These pleiotropic effects contribute to this compound's efficacy in allergic conditions where multiple inflammatory pathways are simultaneously activated [4].

Quantitative Pharmacological Profiling

Pharmacokinetic Parameters

Table: Pharmacokinetic Profile of this compound Following Ebastine Administration

| Parameter | 10 mg Ebastine Dose | 20 mg Ebastine Dose | Notes |

|---|---|---|---|

| Terminal Elimination Half-Life | 10.6 ± 2.6 hours | 12.5 ± 1.9 hours | Dose-dependent increase |

| Time to Peak Concentration (Tₘₐₓ) | 2.5-4 hours | 2.5-4 hours | Consistent across doses |

| Effect Onset | Within 1-2 hours | Within 1-2 hours | Histamine wheal suppression |

| Duration of Action | Up to 24 hours | Up to 24 hours | Supports once-daily dosing |

| Food Effect | 15% increase in AUC | 15% increase in AUC | With standardized meal |

| Linearity | Linear pharmacokinetics | Linear pharmacokinetics | Dose-proportional exposure |

Efficacy Correlations

The pharmacodynamic activity of this compound closely correlates with plasma concentrations, demonstrating a direct exposure-response relationship:

- Wheal and flare suppression shows significant correlation with this compound plasma levels (p<0.01)

- Maximum inhibition of histamine-induced wheal area occurs at 3-6 hours post-administration, corresponding with Cₘₐₓ

- Sustained antihistaminic activity persists for 24 hours, consistent with the compound's elimination half-life

- Dose-dependent efficacy observed with 10 mg and 20 mg ebastine doses, producing corresponding this compound exposure

The established exposure-response relationship supports therapeutic dosing recommendations and provides a rational basis for clinical use [2].

Experimental Methodologies for Pharmacological Characterization

In Vitro Angiogenesis Assays

Endothelial Cell Proliferation Assay:

- Cell lines: Human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs)

- Culture conditions: Cells maintained in endothelial growth medium with 2-10% FBS

- Treatment protocol: this compound (1-50 μM) applied 1 hour before VEGF stimulation (10-50 ng/mL)

- Proliferation measurement: MTS tetrazolium assay after 48-72 hours treatment

- Data analysis: Percentage inhibition calculated versus VEGF-stimulated controls

Cell Migration Assay:

- Methodology: Boyden chamber or wound healing assay

- Stimulant: VEGF (20 ng/mL) as chemoattractant

- This compound pre-treatment: 1 hour before experiment initiation

- Quantification: Migrated cells counted after 6-24 hours

- Inhibition calculation: Percentage reduction compared to VEGF control

Tube Formation Assay:

- Matrix: Growth factor-reduced Matrigel or similar basement membrane extract

- Cell seeding: 1.0-2.5 × 10⁴ cells/well with this compound (1-30 μM)

- Incubation: 6-18 hours at 37°C, 5% CO₂

- Quantification: Tube length, branching points, and mesh number measured

- Imaging: Phase-contrast microscopy with computerized image analysis

Signaling Pathway Analysis

Western Blot for Phosphorylation Status:

- Protein extraction: RIPA buffer with phosphatase and protease inhibitors

- Target proteins: VEGFR-2 (Tyr1175), Akt (Ser473)

- Electrophoresis: 8-12% SDS-PAGE gels, transfer to PVDF membranes

- Detection: Chemiluminescence with phospho-specific antibodies

- Normalization: Total protein or housekeeping genes (β-actin, GAPDH)

Receptor Binding Studies:

- Membrane preparation: Cells or tissues expressing H₁ receptors

- Radioligand: [³H]-pyrilamine or similar H₁-selective ligand

- Incubation: Varying this compound concentrations with fixed radioligand

- Analysis: Scatchard plots for Kᵢ and IC₅₀ determination

The following diagram illustrates the key experimental workflow for evaluating this compound's anti-angiogenic activity:

Experimental workflow for evaluating this compound's anti-angiogenic properties

In Vivo Models

Chick Chorioallantoic Membrane (CAM) Assay:

- Embryos: Fertilized chicken eggs (day 3-5 of development)

- Treatment: this compound (10-50 μM) applied with or without VEGF

- Evaluation: Angiogenesis scoring after 48-72 hours

- Quantification: Vessel branching and density measurement

Histamine-Induced Wheal and Flare in Humans:

- Subjects: Healthy volunteers or allergic rhinitis patients

- Histamine challenge: Intradermal histamine (1-2 μg)

- This compound administration: Oral ebastine (10-20 mg)

- Measurement: Wheal area at predetermined timepoints

- Correlation: Plasma this compound levels versus wheal suppression

Integrated Mechanism Analysis and Therapeutic Perspectives

The following diagram integrates this compound's multiple mechanisms of action and their functional consequences:

Integrated mechanisms of this compound's pharmacological activity

Summary and Therapeutic Perspectives

This compound represents a multifunctional antihistamine metabolite with a compelling pharmacological profile that extends beyond simple H₁ receptor blockade. Its dual antihistaminic and anti-angiogenic activities position it uniquely among second-generation antihistamines, particularly for managing allergic conditions with significant remodeling components such as persistent rhinitis and chronic urticaria.

The well-characterized anti-angiogenic effects demonstrated across multiple experimental systems, combined with established clinical safety, suggest potential therapeutic applications beyond current indications. The concentration-dependent inhibition of endothelial cell proliferation, migration, and tube formation, coupled with suppression of VEGFR-2 signaling, provides a rational basis for investigating this compound in conditions with pathological angiogenesis components.

Future research directions should include:

- Detailed structural characterization of this compound-H₁ receptor interactions

- Exploration of potential applications in oncology given the anti-angiogenic potency

- Clinical studies examining effects on airway remodeling in asthma

- Combination therapy approaches with other anti-inflammatory agents

- Formulation development to optimize bioavailability and tissue distribution

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. The pharmacokinetics, antihistamine and concentration-effect ... [pmc.ncbi.nlm.nih.gov]

- 3. Ebastine [en.wikipedia.org]

- 4. Ebastine in the light of CONGA recommendations for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic activity of this compound: a plausible ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: Inhibiting Angiogenic Signaling

Carebastine exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a central driver of new blood vessel formation [1].

The diagram below illustrates the proposed signaling pathway through which histamine promotes angiogenesis and how this compound inhibits VEGF-induced signaling:

The core mechanism involves the suppression of VEGFR-2 (also known as Flk-1 or KDR) phosphorylation and its downstream effector, Akt kinase [2]. By preventing the activation of this key signaling axis, this compound disrupts the cellular processes necessary for angiogenesis.

Experimental Evidence and Quantitative Data

The anti-angiogenic properties of this compound have been demonstrated across multiple in vitro and in vivo models, showing dose-dependent inhibition.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on Human Endothelial Cells

| Experimental Model | Cell Type | This compound Concentration | Exposure Time | Inhibitory Effect | Citation |

|---|---|---|---|---|---|

| Cell Proliferation | HUVEC & HPAEC | 20 µM | 48 hours | 42% (HUVEC), 62% (HPAEC) inhibition | [2] |

| Cell Proliferation | HUVEC & HPAEC | 20 µM | 72 hours | 64% (HUVEC), 75% (HPAEC) inhibition | [2] |

| Cell Migration | HUVEC & HPAEC | 10 µM | N/A | 37% (HUVEC), 60% (HPAEC) inhibition | [2] |

| Cell Migration | HUVEC & HPAEC | 30 µM | N/A | 70% (HUVEC), 78% (HPAEC) inhibition | [2] |

| Capillary-like Tube Formation | HUVEC & HPAEC | 20 µM | N/A | 70-86% reduction in network parameters | [2] |

| VEGFR-2 & Akt Phosphorylation | HUVEC & HPAEC | 10-20 µM | N/A | 4- to 6-fold reduction (VEGF & H1 receptor-induced) | [2] |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Experimental Model | This compound Concentration | Observed Effect | Citation |

|---|---|---|---|

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | 30 µM | ~2-fold inhibition of VEGF-induced angiogenesis | [2] |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | 50 µM | ~3-fold inhibition of VEGF-induced angiogenesis | [2] |

Key Experimental Protocols

The primary evidence for this compound's anti-angiogenic activity comes from established cell-based assays and an in vivo model.

Cell Proliferation Assay

- Objective: To quantify the inhibition of VEGF-stimulated endothelial cell growth.

- Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are seeded in culture plates and serum-starved. Cells are then pre-treated with varying concentrations of this compound (e.g., 10, 20, 30 µM) before stimulation with VEGF (e.g., 10-50 ng/mL). Proliferation is measured after 48-72 hours using colorimetric assays like MTS, which reflects the number of viable cells [2].

Cell Migration Assay

- Objective: To evaluate the inhibitory effect on VEGF-induced endothelial cell movement.

- Methodology: This is often performed using a Boyden chamber or a similar transwell system. The endothelial cells are placed in the upper chamber, with VEGF acting as a chemoattractant in the lower chamber. This compound is added to the cells in the upper chamber. After an incubation period (e.g., 6-24 hours), the number of cells that migrate through the membrane to the lower surface is counted and compared to control groups [2].

In Vitro Tube Formation Assay

- Objective: To assess the disruption of the ability of endothelial cells to form capillary-like structures.

- Methodology: Endothelial cells are placed on a basement membrane matrix (e.g., Matrigel) which provides a scaffold for tube formation. The cells are treated with this compound in the presence of VEGF. After several hours in culture, the resulting capillary-like network is examined under a microscope. Key topological parameters, such as the number of branches, junctions, and total tube length, are quantified using image analysis software [2].

In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay

- Objective: To confirm anti-angiogenic activity in a living organism.